An In-Depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzamide: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzamide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzamide, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. Due to its novelty, publicly available experimental data on this specific molecule is limited. This document, therefore, leverages established principles of organic chemistry and medicinal chemistry to present a scientifically grounded projection of its synthesis, physicochemical properties, and likely applications. By examining the distinct roles of the aminobenzamide scaffold and the trifluoromethoxy substituent, this guide serves as a valuable resource for researchers interested in exploring this and similar molecules for novel therapeutic agents.
Introduction: Unveiling a Promising Scaffold
The intersection of classic pharmacophores with modern fluorine chemistry has opened new avenues in drug design. 2-Amino-4-(trifluoromethoxy)benzamide stands at this crossroads. The aminobenzamide core is a well-established motif in a variety of therapeutic agents, while the trifluoromethoxy (-OCF3) group is an increasingly popular bioisostere for other functional groups, offering unique modulations of a molecule's properties.
It is critical to distinguish 2-Amino-4-(trifluoromethoxy)benzamide from its close structural analog, 2-Amino-4-(trifluoromethyl)benzamide. The latter possesses a trifluoromethyl (-CF3) group and is assigned the CAS Number 713-41-7.[1][2][3][4][5] The subject of this guide, with its trifluoromethoxy (-OCF3) substituent, represents a distinct chemical entity with a different profile of electronic and conformational properties. At present, a specific CAS number for 2-Amino-4-(trifluoromethoxy)benzamide is not readily found in major chemical databases, underscoring its status as a novel compound.
The trifluoromethoxy group is prized for its ability to enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are critical parameters in drug development.[6] This guide will delve into the projected characteristics of 2-Amino-4-(trifluoromethoxy)benzamide, providing a foundational understanding for its future investigation.
Physicochemical Properties: An Educated Projection
While experimental data for 2-Amino-4-(trifluoromethoxy)benzamide is not available, we can predict its key physicochemical properties based on its constituent parts and by drawing comparisons with structurally similar molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H7F3N2O2 | Based on chemical structure |
| Molecular Weight | 236.15 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small aromatic amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | The aromatic core and trifluoromethoxy group impart hydrophobicity, while the amino and amide groups offer some potential for hydrogen bonding. |
| Melting Point | Likely higher than 100 °C | Aromatic amides are typically crystalline solids with relatively high melting points. |
| pKa | The amino group will be weakly basic. | The electron-withdrawing nature of the trifluoromethoxy and amide groups will reduce the basicity of the aniline nitrogen. |
| LogP | Moderately lipophilic | The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy or hydroxyl group. |
Synthesis and Chemical Reactivity
A plausible and efficient synthesis of 2-Amino-4-(trifluoromethoxy)benzamide can be designed based on well-established organic reactions. The most logical starting material is the commercially available 4-(trifluoromethoxy)aniline.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Amino-4-(trifluoromethoxy)benzamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 4-(trifluoromethoxy)aniline
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To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).
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Maintain the temperature below 5°C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
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Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
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Purify the crude product, likely 2-nitro-4-(trifluoromethoxy)aniline, by recrystallization or column chromatography.
Causality behind experimental choices: The strong electron-donating amino group directs nitration to the ortho and para positions. As the para position is blocked, nitration is expected to occur primarily at the ortho position. The use of low temperatures helps to control the exothermic reaction and prevent over-nitration.
Step 2: Reduction of the Nitro Group
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Dissolve the 2-nitro-4-(trifluoromethoxy)aniline in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst (and iron salts if used) and concentrate the filtrate to obtain the crude diamine.
Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The Fe/HCl system is a classic and cost-effective alternative.
Step 3: Conversion to the Benzoic Acid
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The resulting 1,2-diamino-4-(trifluoromethoxy)benzene can be converted to the corresponding benzoic acid via a Sandmeyer-type reaction. This involves diazotization of one of the amino groups followed by cyanation and subsequent hydrolysis.
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Alternatively, a more direct route from a different starting material may be preferable if available.
Causality behind experimental choices: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[7]
Step 4: Amidation
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Activate the carboxylic acid of 2-Amino-4-(trifluoromethoxy)benzoic acid, for instance, by converting it to an acid chloride with thionyl chloride or oxalyl chloride.
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React the activated acid with an excess of ammonia (e.g., in a solution of dioxane or as ammonium hydroxide) to form the primary amide.
-
Alternatively, use a peptide coupling reagent such as HATU or HOBt with a base like DIPEA, followed by the addition of ammonia.
Causality behind experimental choices: Conversion to an acid chloride provides a highly reactive intermediate for amidation. Peptide coupling reagents offer a milder alternative that can be advantageous if other sensitive functional groups are present.
Potential Applications in Drug Discovery and Development
The structural features of 2-Amino-4-(trifluoromethoxy)benzamide suggest its potential as a valuable building block or a lead compound in several therapeutic areas.
Bioisosterism and Lead Optimization
The trifluoromethoxy group is a bioisostere of other functionalities like the methoxy or chloro groups. Its introduction into a known drug scaffold can lead to improved properties:
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Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism, which can increase a drug's half-life.
-
Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
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Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can significantly alter the pKa of nearby functional groups, which can affect drug-receptor interactions and pharmacokinetic properties.
Kinase Inhibition
The aminobenzamide scaffold is present in numerous kinase inhibitors. The amino group and the amide can form crucial hydrogen bonds with the hinge region of the kinase active site. 2-Amino-4-(trifluoromethoxy)benzamide could serve as a starting point for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
Other Therapeutic Areas
Benzamide derivatives have shown a wide range of biological activities, including as anti-cancer, anti-inflammatory, and anti-microbial agents.[8] The unique electronic properties conferred by the trifluoromethoxy group could lead to novel modes of action or improved potency in these areas.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-4-(trifluoromethoxy)benzamide is not available, general precautions for handling similar aromatic amines and amides should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-Amino-4-(trifluoromethoxy)benzamide is a promising, albeit currently under-explored, chemical entity. Its combination of a biologically relevant aminobenzamide core with the advantageous trifluoromethoxy group makes it a highly attractive target for synthesis and evaluation in drug discovery programs. This guide provides a solid theoretical framework for its synthesis, predicts its key properties, and highlights its potential applications. As the demand for novel and improved therapeutic agents continues to grow, molecules like 2-Amino-4-(trifluoromethoxy)benzamide are poised to play a significant role in the future of medicinal chemistry.
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